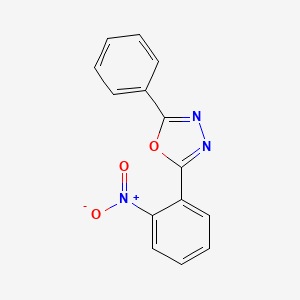
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the oxadiazole ring
Métodos De Preparación
The synthesis of 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-nitrobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Análisis De Reacciones Químicas
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration, halogenation, and sulfonation can occur under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, tin(II) chloride), electrophiles (e.g., nitric acid for nitration), and catalysts (e.g., palladium for hydrogenation).
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the construction of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole include other oxadiazole derivatives such as 2-(2-Nitrophenyl)-1,3,4-oxadiazole and 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole. These compounds share the oxadiazole core structure but differ in the position and nature of substituents on the phenyl rings. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.
References
- From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives
- A brief review of the biological potential of indole derivatives
- Recent investigations into synthesis and pharmacological applications
- 2-Nitrophenyl-beta-D-galactopyranoside, 98+%, Thermo Scientific Chemicals
- 2-(3-NITROPHENYL)ACETIC ACID: Uses, Interactions, Mechanism of Action
- N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents
Propiedades
Número CAS |
2518-61-8 |
|---|---|
Fórmula molecular |
C14H9N3O3 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-9-5-4-8-11(12)14-16-15-13(20-14)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
LIJMRRGETTVLFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


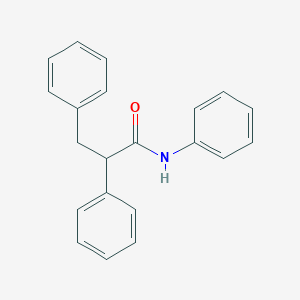
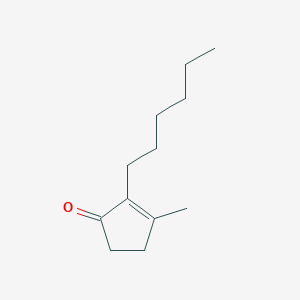


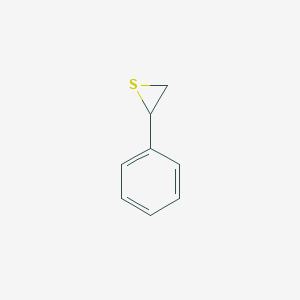
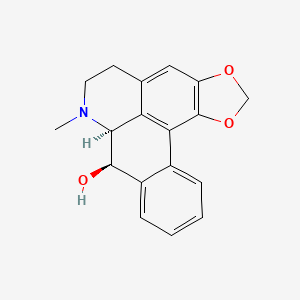
![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
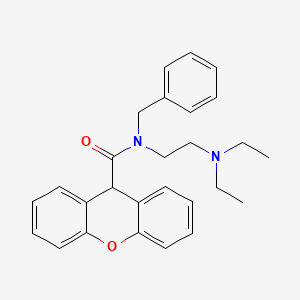


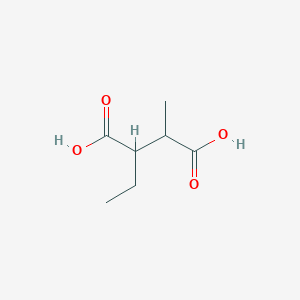
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)
